SAR125844 - 1116743-46-4

SAR125844

Catalog Number: EVT-287540
CAS Number: 1116743-46-4
Molecular Formula: C25H23FN8O2S2
Molecular Weight: 550.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SAR125844, also known as N-[6-[[6-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-2-benzothiazolyl]-N'-[2-(4-morpholinyl)ethyl]-urea, is a potent and highly selective small molecule inhibitor of the c-Met tyrosine kinase receptor. [, , ] Developed through medicinal chemistry efforts, this compound exhibits antitumor activity by targeting the hepatocyte growth factor receptor (HGFR), also known as c-Met. [, ] This receptor tyrosine kinase plays a crucial role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis, making its dysregulation a key driver in various cancers. [] SAR125844 specifically inhibits c-Met signaling, thus hindering the progression of tumors reliant on this pathway. [, , , ]

Source and Classification

SAR125844 is classified as a small molecule kinase inhibitor specifically targeting the MET receptor tyrosine kinase. The compound was designed to selectively inhibit MET signaling pathways, which are often aberrantly activated in human cancers. The pharmacological characterization of SAR125844 indicates its potential application in treating advanced solid tumors characterized by MET dysregulation, such as non-small cell lung cancer and gastric cancer .

Synthesis Analysis

The synthesis of SAR125844 involves several key steps that yield the final triazolopyridazine structure. The initial synthetic route includes:

  1. Formation of Key Intermediates: Substituted anilines undergo diazotization followed by reaction with ethyl acetoacetate to form intermediate compounds.
  2. Cyclization and Hydrolysis: These intermediates are then subjected to cyclization reactions, hydrolysis, and chlorination to yield the desired triazolopyridazine derivative.
  3. Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological evaluation.

The synthesis parameters include careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of SAR125844 can be described by its triazolopyridazine core, which is characterized by:

  • Molecular Formula: C14_{14}H14_{14}N4_{4}O
  • Molecular Weight: Approximately 258.29 g/mol
  • Structural Features: The compound features a triazole ring fused to a pyridazine moiety, contributing to its binding affinity for the MET kinase domain.

Crystallographic studies may provide insights into the binding conformation of SAR125844 within the MET kinase active site, revealing how structural modifications affect its inhibitory activity .

Chemical Reactions Analysis

SAR125844 participates in several biochemical reactions primarily involving its interaction with the MET kinase. The key reactions include:

  1. Inhibition of Autophosphorylation: SAR125844 inhibits the autophosphorylation of the MET receptor, a critical step in its activation.
  2. Downstream Signaling Pathway Modulation: By inhibiting MET activity, SAR125844 affects downstream signaling pathways such as PI3K/AKT and RAS/MAPK, leading to reduced cell proliferation and increased apoptosis in MET-dependent tumor cells.

The compound exhibits nanomolar potency (IC50_{50} values around 4.2 nmol/L) against both wild-type and mutant forms of the MET kinase .

Mechanism of Action

The mechanism of action for SAR125844 involves:

  • Selective Binding: The compound selectively binds to the inactive conformation of the MET kinase (DFG-out conformation), preventing its activation.
  • Inhibition of Signal Transduction: By blocking MET autophosphorylation, SAR125844 disrupts downstream signaling cascades that promote tumor growth and survival.
  • Induction of Apoptosis: In preclinical models, treatment with SAR125844 has been shown to induce pro-apoptotic signals selectively in cells with MET amplification .
Physical and Chemical Properties Analysis

SAR125844 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and formulated for intravenous administration using sulfobutylether-β-cyclodextrin or other stabilizing agents.
  • Stability: The stability profile under physiological conditions supports its potential for therapeutic use.
  • Chemical Reactivity: As a small molecule inhibitor, it is designed to interact specifically with protein targets without undergoing significant metabolic degradation prior to exerting its effects .
Applications

SAR125844 has several applications in cancer therapy:

Molecular Mechanisms of MET Receptor Tyrosine Kinase Targeting

Structural Basis of SAR125844 Selectivity for MET Kinase Domain

SAR125844 is a potent and highly selective ATP-competitive inhibitor of the MET kinase domain, exhibiting exceptional binding affinity with an IC50 value of 4.2 nM and a Ki of 2.8 nM against wild-type MET [3] [9]. This small molecule inhibitor achieves its selectivity through precise molecular interactions within the ATP-binding pocket. The compound's triazolopyridazine scaffold forms critical hydrogen bonds with the hinge region residues of MET, while its fluorophenyl moiety extends into hydrophobic regions inaccessible in less specific kinases [7]. This structural complementarity explains SAR125844's >100-fold selectivity for MET over its closest homolog RON (IC50 ≈ 740 nM) and minimal off-target activity against other tyrosine kinases [3].

The binding kinetics reveal that SAR125844 acts as a reversible inhibitor with slow dissociation rates, enabling sustained target engagement [7]. Molecular modeling studies demonstrate how the benzothiazole-thioether linkage optimally positions the molecule to exploit unique topological features within the MET catalytic cleft, creating an energy barrier against competitive binding with other ATP-dependent kinases [9]. This precise molecular recognition profile establishes SAR125844 as a valuable pharmacological tool for dissecting MET-specific signaling in malignant cells.

Table 1: Selectivity Profile of SAR125844 Against Kinase Targets

Kinase TargetIC50 (nM)Selectivity Ratio (vs. MET)
MET (Wild-type)4.21.0
RON740176x
EGFR>10,000>2,380x
KDR (VEGFR2)>10,000>2,380x
PDGFRβ>10,000>2,380x
c-Kit>10,000>2,380x

Inhibition of MET Autophosphorylation & Downstream Signaling Cascades

SAR125844 exerts profound inhibitory effects on MET autophosphorylation at key tyrosine residues (Y1234/Y1235) within the activation loop. In cellular models of MET-driven cancers, SAR125844 treatment (10-100 nM) rapidly diminishes receptor phosphorylation within minutes, with complete suppression observed at pharmacologically relevant concentrations [3] [6]. This direct inhibition triggers a cascade of signaling disruptions across multiple downstream pathways essential for oncogenesis. The compound demonstrates potent antiproliferative effects in MET-amplified cell lines, with IC50 values of 1-7 nM in gastric (MKN-45), lung (EBC-1), and other MET-dependent cancer models [3]. Mechanistically, SAR125844 induces apoptosis in sensitive cells, evidenced by a relative EC50 of 6 nM and plateau apoptosis rates of 60% at 72 hours in SNU-5 gastric cancer cells [3].

Suppression of RAS-ERK/MAPK Pathway Activation

The RAS-ERK/MAPK pathway represents a critical signaling axis downstream of MET activation. SAR125844 treatment effectively blocks HGF-induced phosphorylation of ERK1/2 in MET-amplified tumor cells [2] [6]. However, studies in gastric cancer models reveal a compensatory feedback mechanism wherein prolonged MET inhibition (≥48 hours) paradoxically enhances ERK phosphorylation through downregulation of dual-specificity phosphatases DUSP4 and DUSP6 [2]. This adaptive resistance mechanism is overcome by co-treatment with MEK inhibitors, which synergize with SAR125844 to induce profound tumor cell death [2]. The dynamic interplay between MET inhibition and MAPK pathway reactivation underscores the complexity of signaling network regulation in cancer cells and informs rational combination strategies.

Modulation of PI3K-AKT-mTOR Signaling Dynamics

SAR125844 potently inhibits the PI3K-AKT-mTOR axis, a crucial survival pathway in MET-driven malignancies. In cellular models, SAR125844 treatment rapidly dephosphorylates AKT at Ser473 within 1-2 hours of exposure [3] [6]. This suppression correlates with diminished phosphorylation of downstream effectors including mTOR, GSK-3β, and FOXO transcription factors. The compound's effect on this pathway shows particular importance in renal cell carcinoma models, where MET phosphorylation is significantly upregulated in metastatic sites compared to primary tumors [6]. Combined inhibition of MET and HGF-activating proteases produces superior suppression of AKT phosphorylation compared to either agent alone, suggesting dual targeting strategies may optimize pathway suppression in certain malignancies [6].

Impact on PLCgamma-PKC Pathway Crosstalk

The PLCgamma-PKC pathway mediates critical aspects of MET-driven cell motility and invasion. SAR125844 effectively disrupts this signaling node by inhibiting HGF-induced PLCγ1 phosphorylation and subsequent calcium mobilization [3]. Functional assays demonstrate that SAR125844 treatment significantly impairs tumor cell migration with an IC50 of 26 nM in prostate cancer (PC-3) models [3]. This inhibition correlates with reduced membrane translocation of PKC isoforms and diminished phosphorylation of downstream cytoskeletal regulators. The compound's interference with this motility pathway provides a molecular basis for its observed anti-metastatic potential in preclinical models. Furthermore, pathway crosstalk analysis reveals that PLCγ inhibition enhances SAR125844-mediated suppression of PI3K signaling through modulation of calcium-dependent kinases that normally provide compensatory activation signals [8].

Table 2: Functional Consequences of Pathway Inhibition by SAR125844

Signaling PathwayKey Inhibitory EffectFunctional ConsequenceCellular Model
RAS-ERK/MAPKPhospho-ERK reduction (acute); Feedback reactivation (chronic)Impaired proliferation; Adaptive resistanceGastric cancer
PI3K-AKT-mTORAKT Ser473 dephosphorylationReduced cell survival; Enhanced apoptosisRCC, NSCLC
PLCgamma-PKCPLCγ1 dephosphorylation; Calcium flux inhibitionSuppressed migration/invasionProstate cancer
STAT3Phospho-STAT3 reductionCell cycle arrest; Proliferation inhibitionGastric cancer

Differential Activity Against MET Kinase Mutants (M1250T, Y1235D)

SAR125844 exhibits variable efficacy against clinically relevant MET kinase domain mutants, with significant implications for its therapeutic application. The inhibitor maintains potent activity against the M1250T mutation (IC50 = 6.5 nM), which resides in the activation loop and can confer resistance to type II MET inhibitors [3] [9]. Molecular dynamics simulations suggest that the compound's flexible morpholinoethylurea moiety accommodates the methionine-to-threonine substitution without significant binding energy penalty. In contrast, SAR125844 shows reduced potency against the Y1235D mutant (IC50 = 1.7 nM), which mimics constitutive phosphorylation of the activation loop [3]. This phosphomimetic mutation induces structural rearrangements that moderately impair inhibitor binding while preserving ATP affinity.

The most substantial resistance emerges with the L1195V and D1228H mutations, which reduce SAR125844 potency by 15-fold (IC50 = 65 nM) and 19-fold (IC50 = 81 nM), respectively [3] [9]. These residues flank the ATP-binding pocket, and substitutions at these positions likely create steric hindrance or alter electrostatic interactions critical for inhibitor binding. Interestingly, the H1094Y mutation in the hinge region paradoxically enhances SAR125844 sensitivity (IC50 = 0.22 nM), suggesting structural communication between distant regions of the kinase domain [3]. This differential mutational sensitivity profile positions SAR125844 as a potential therapeutic option for tumors harboring specific MET alterations while highlighting the need for mutation-specific inhibitor selection in clinical practice.

Table 3: Activity of SAR125844 Against MET Kinase Domain Mutants

MET MutationLocationIC50 (nM)Fold Change vs. Wild-type
Wild-type-4.21.0
H1094YHinge region0.220.05x (increased sensitivity)
Y1235DActivation loop1.70.4x
M1250TActivation loop6.51.5x
L1195VP-loop6515.5x
D1228HCatalytic loop8119.3x

Properties

CAS Number

1116743-46-4

Product Name

SAR125844

IUPAC Name

1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea

Molecular Formula

C25H23FN8O2S2

Molecular Weight

550.6 g/mol

InChI

InChI=1S/C25H23FN8O2S2/c26-17-3-1-16(2-4-17)19-7-8-22-30-31-25(34(22)32-19)37-18-5-6-20-21(15-18)38-24(28-20)29-23(35)27-9-10-33-11-13-36-14-12-33/h1-8,15H,9-14H2,(H2,27,28,29,35)

InChI Key

ODIUNTQOXRXOIV-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC4=NN=C5N4N=C(C=C5)C6=CC=C(C=C6)F

Solubility

Soluble in DMSO, not in water

Synonyms

1-(6-(6-(4-fluorophenyl)-(1,2,4)triazolo(4,3-b)pyridazin-3-ylsulfanyl)benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea
SAR125844

Canonical SMILES

C1COCCN1CCNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC4=NN=C5N4N=C(C=C5)C6=CC=C(C=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.